Isonipecotic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

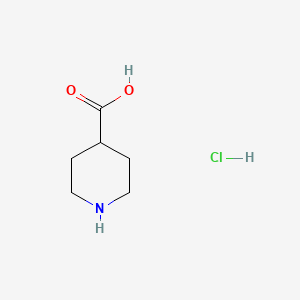

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUYWKBRSRPYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208564 | |

| Record name | Isonipecotic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5984-56-5 | |

| Record name | 4-Piperidinecarboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonipecotic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonipecotic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidinecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONIPECOTIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y7QNE4DH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Isonipecotic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid hydrochloride, also known as 4-piperidinecarboxylic acid hydrochloride, is a derivative of piperidine and a conformationally restricted analog of γ-aminobutyric acid (GABA).[1] Its structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system, makes it a molecule of significant interest in neuroscience research and drug development.[1] This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, and provides detailed experimental protocols and visualizations to support its application in research and development.

Physicochemical Properties

This compound is a white to cream-colored crystalline powder.[2][3][4] The fundamental physicochemical properties of this compound and its parent compound, isonipecotic acid, are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5984-56-5 | [2][3] |

| Molecular Formula | C₆H₁₂ClNO₂ | [2][5] |

| Molecular Weight | 165.62 g/mol | [2][3][5][6][7] |

| Melting Point | 293-295 °C (with decomposition) | [2][3][6] |

| Water Solubility | 320 g/L (at 20 °C) | [2][3][4] |

| Appearance | White to cream crystalline powder | [2][3][4] |

Table 2: Physicochemical Properties of Isonipecotic Acid

| Property | Value | Source |

| CAS Number | 498-94-2 | [6] |

| Molecular Formula | C₆H₁₁NO₂ | [6] |

| Molecular Weight | 129.16 g/mol | [6] |

| Melting Point | >300 °C | [8][9] |

| pKa₁ (Carboxylic Acid) | 3.73 | [8][10] |

| pKa₂ (Amine) | 10.72 | [8][10] |

| Appearance | White crystalline powder | [11][12] |

Signaling Pathway Involvement

Isonipecotic acid is recognized as a partial agonist of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. As a partial agonist, isonipecotic acid binds to the GABA-A receptor and elicits a response that is lower than that of the full agonist, GABA.[1]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the aqueous solubility of this compound.

1. Materials:

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

pH meter

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

2. Procedure:

-

Prepare a series of vials with a fixed volume of purified water.

-

Accurately weigh an excess amount of this compound and add it to each vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.

-

After reaching equilibrium, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the samples and then withdraw the supernatant.

-

Dilute the supernatant with a known volume of purified water to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the solubility in g/L or mg/mL.

Determination of pKa (Potentiometric Titration)

This protocol describes a general method for determining the acid dissociation constants (pKa) of isonipecotic acid.

1. Materials:

-

Isonipecotic acid

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

Potassium chloride (KCl) for maintaining ionic strength

-

pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette

2. Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of isonipecotic acid and dissolve it in a known volume of purified water. Add a sufficient amount of KCl to maintain a constant ionic strength.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the pH electrode in the solution.

-

If determining the pKa of the carboxylic acid, titrate the solution with the standardized NaOH solution. If determining the pKa of the amine, first acidify the solution with a known amount of standardized HCl and then titrate with the standardized NaOH solution.

-

Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point(s).

-

Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point(s), from which the pKa can be calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for synthesizing a derivative of isonipecotic acid, a common practice in drug discovery and development.

Safety Information

This compound is classified as an irritant.[13][14][15] It can cause skin, eye, and respiratory tract irritation.[13][14][15] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[13][14] Work should be conducted in a well-ventilated area or under a fume hood.[13][14] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14]

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 5984-56-5 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound, CasNo.5984-56-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. This compound | C6H12ClNO2 | CID 22298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isonipecotic Acid [drugfuture.com]

- 7. scbt.com [scbt.com]

- 8. Isonipecotic acid CAS#: 498-94-2 [m.chemicalbook.com]

- 9. Isonipecotic Acid | 498-94-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. Isonipecotic acid | 498-94-2 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. fishersci.com [fishersci.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. leonidchemicals.net [leonidchemicals.net]

In-Depth Technical Guide: The Mechanism of Action of Isonipecotic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonipecotic acid hydrochloride, a cyclic analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), primarily exerts its mechanism of action as a partial agonist at GABA type-A (GABA-A) receptors. This technical guide synthesizes the current understanding of its molecular interactions, functional consequences, and the experimental methodologies used to elucidate its pharmacodynamic profile. While structurally similar to the GABA uptake inhibitor nipecotic acid, the primary activity of isonipecotic acid appears to be direct receptor modulation rather than inhibition of GABA transport. This document provides a detailed overview of its interaction with the GABAergic system, presents available quantitative data, and outlines relevant experimental protocols to facilitate further research and drug development efforts.

Introduction

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS) and plays a crucial role in regulating neuronal excitability. Its dysregulation is implicated in a multitude of neurological and psychiatric disorders, making it a key target for therapeutic intervention. GABA-A receptors, which are ligand-gated chloride ion channels, are of particular interest due to their diverse pharmacology and the presence of multiple allosteric binding sites that can be modulated by various compounds, including benzodiazepines, barbiturates, and neurosteroids. Isonipecotic acid, as a GABA analog, directly interacts with these receptors to modulate their activity.

Primary Mechanism of Action: GABA-A Receptor Partial Agonism

The principal mechanism of action of isonipecotic acid is its activity as a partial agonist at GABA-A receptors.[1][2][3] As a partial agonist, it binds to the GABA recognition site on the receptor complex and elicits a response that is lower than that of the endogenous full agonist, GABA. This modulation of the chloride channel opening leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

Quantitative Analysis of GABA-A Receptor Interaction

The interaction of isonipecotic acid with GABA-A receptors has been quantified through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand that specifically binds to the GABA-A receptor by unlabeled isonipecotic acid. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting this binding.

| Compound | Radioligand | Preparation | IC50 (µM) | Reference |

| Isonipecotic Acid | [³H]GABA | Not Specified | 0.33 | [3] |

| Table 1: Inhibition of [³H]GABA Binding by Isonipecotic Acid |

Note: The provided data does not specify the subtypes of the GABA-A receptors used in the assay. The affinity and efficacy of isonipecotic acid may vary across different GABA-A receptor subunit compositions (e.g., α1β2γ2, α2β3γ2, etc.). Further research is required to fully characterize its subtype selectivity.

Interaction with GABA Transporters (GATs)

While isonipecotic acid is structurally related to nipecotic acid, a well-characterized inhibitor of GABA transporters (GATs), there is currently a lack of direct experimental evidence to suggest that isonipecotic acid significantly inhibits GABA uptake. Nipecotic acid competitively inhibits GAT-1, GAT-2, and GAT-3, thereby increasing the extracellular concentration of GABA.[4][5] However, this dual mechanism of direct receptor agonism and uptake inhibition observed with nipecotic acid has not been established for isonipecotic acid. Future studies employing GABA uptake assays are necessary to definitively determine the activity of isonipecotic acid on the various GAT subtypes.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway of GABA-A receptor activation and the logical workflow for investigating the mechanism of action of isonipecotic acid.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds like isonipecotic acid.

Radioligand Binding Assay for GABA-A Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor.

Objective: To determine the IC50 and subsequently the Ki of isonipecotic acid at the GABA-A receptor.

Materials:

-

Radioligand: [³H]GABA or [³H]muscimol.

-

Test Compound: this compound.

-

Non-specific binding control: High concentration of unlabeled GABA.

-

Tissue Preparation: Rat or mouse brain membranes.

-

Buffers: Homogenization buffer (e.g., 0.32 M sucrose), Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the pellet by resuspension in incubation buffer and recentrifugation to remove endogenous GABA.

-

Resuspend the final pellet in a known volume of incubation buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of radioligand.

-

Add increasing concentrations of isonipecotic acid to different tubes.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a saturating concentration of unlabeled GABA.

-

Initiate the binding reaction by adding the membrane preparation to each tube.

-

Incubate at a specified temperature (e.g., 4°C) for a time sufficient to reach equilibrium.

-

-

Termination and Measurement:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of isonipecotic acid to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

[³H]GABA Uptake Assay for GABA Transporters

This protocol is designed to assess the inhibitory effect of a test compound on GABA transporters expressed in a cell line.

Objective: To determine the IC50 of isonipecotic acid for the inhibition of GAT-1, GAT-2, and GAT-3.

Materials:

-

Cell Lines: HEK293 or other suitable cells stably or transiently expressing individual human or rodent GAT subtypes (GAT-1, GAT-2, GAT-3).

-

Radioligand: [³H]GABA.

-

Test Compound: this compound.

-

Positive Control: A known GAT inhibitor (e.g., nipecotic acid or tiagabine).

-

Buffers: Uptake buffer (e.g., Krebs-Ringer-HEPES).

-

Equipment: Cell culture supplies, multi-well plates, scintillation counter.

Procedure:

-

Cell Culture and Plating:

-

Culture the GAT-expressing cells under appropriate conditions.

-

Plate the cells in multi-well plates and allow them to adhere.

-

-

Uptake Assay:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with increasing concentrations of isonipecotic acid or the positive control for a defined period.

-

Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well.

-

Incubate for a short period (e.g., 1-10 minutes) at a controlled temperature (e.g., room temperature or 37°C).

-

-

Termination and Measurement:

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells to release the intracellular contents.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of GABA uptake inhibition against the log concentration of isonipecotic acid.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound's primary mechanism of action is as a partial agonist at GABA-A receptors. The available data indicates a potent interaction, as evidenced by its sub-micromolar IC50 value for inhibiting [³H]GABA binding. However, a comprehensive understanding of its pharmacological profile requires further investigation into its subtype selectivity at the various GABA-A receptor isoforms and a definitive characterization of its activity, if any, at GABA transporters. The experimental protocols outlined in this guide provide a framework for conducting such studies, which will be crucial for the future development and therapeutic application of isonipecotic acid and its derivatives.

References

- 1. GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Isonipecotic Acid Hydrochloride: A Technical Guide to its Partial Agonist Activity at the GABAa Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of isonipecotic acid hydrochloride, a conformationally constrained derivative of γ-aminobutyric acid (GABA), and its role as a partial agonist at the GABAA receptor. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development in the field of GABAergic neurotransmission.

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a well-characterized GABAA receptor partial agonist.[1] Its rigid structure provides valuable insights into the pharmacophore of the GABAA receptor binding site. As a partial agonist, isonipecotic acid exhibits a lower maximal efficacy (Emax) compared to the endogenous full agonist, GABA. This property makes it a valuable tool for studying the nuances of GABAA receptor activation and modulation, and a potential scaffold for the development of therapeutic agents with a more refined pharmacological profile.

Quantitative Pharmacological Data

The interaction of isonipecotic acid with the GABAA receptor has been quantified through various in vitro assays. The following tables summarize the available data on its binding affinity, potency, and efficacy at different GABAA receptor subtypes.

Table 1: Binding Affinity of Isonipecotic Acid for the GABAA Receptor

| Radioligand | Preparation | IC50 (µM) |

| [3H]GABA | Not specified | 0.33 |

Table 2: Efficacy and Potency of Isonipecotic Acid at Recombinant GABAA Receptor Subtypes

| Receptor Subtype | Efficacy (Emax, % of GABA response) | Potency (EC50, µM) | Hill Slope (nH) |

| α1β2γ2S | 74 ± 3 | 110 ± 12 | 1.1 ± 0.1 |

| α1 subunit-containing | 46-57 | Not Reported | Not Reported |

| α2 subunit-containing | 46-57 | Not Reported | Not Reported |

| α3 subunit-containing | 46-57 | Not Reported | Not Reported |

| α5 subunit-containing | 46-57 | Not Reported | Not Reported |

| α4 subunit-containing | 83-104 | Not Reported | Not Reported |

| α6 subunit-containing | 83-104 | Not Reported | Not Reported |

*Data for α1β2γ2S subtype from Mortensen et al., 2004.[1][2][3] Data for subunit-containing classifications from Wikipedia, which references primary literature.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of isonipecotic acid with the GABAA receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity of a compound like isonipecotic acid to the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) of isonipecotic acid for the binding of a radiolabeled GABAA receptor agonist (e.g., [3H]GABA or [3H]muscimol).

Materials:

-

Radioligand: [3H]GABA or [3H]muscimol

-

Unlabeled Ligand: this compound

-

Receptor Source: Rat brain membranes or cells expressing specific GABAA receptor subtypes

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold assay buffer

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue or cell pellets in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer to achieve a desired protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of the radioligand.

-

Add increasing concentrations of isonipecotic acid to these tubes.

-

To determine non-specific binding, add a saturating concentration of unlabeled GABA to a separate set of tubes.

-

To determine total binding, add only the radioligand and buffer.

-

Initiate the binding reaction by adding the membrane preparation to all tubes.

-

Incubate the mixture at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the isonipecotic acid concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes or Mammalian Cells

This protocol describes the functional characterization of isonipecotic acid's effect on GABAA receptors expressed in a cellular system. The detailed methodology below is adapted from Mortensen et al., 2004.[1][2][3]

Objective: To determine the potency (EC50) and efficacy (Emax) of isonipecotic acid at specific GABAA receptor subtypes.

Materials:

-

Expression System: Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 cells)

-

cDNA or cRNA: For the desired GABAA receptor subunits (e.g., α1, β2, γ2S)

-

Transfection Reagent: For mammalian cells

-

Recording Chamber

-

Microelectrode Puller

-

Glass Microelectrodes

-

Amplifier and Data Acquisition System

-

Perfusion System

-

External Solution (e.g., for oocytes): Ba-Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 BaCl2, 10 HEPES, pH 7.5)

-

Internal Solution (for microelectrodes): 3 M KCl

-

Agonist Solutions: GABA and this compound dissolved in the external solution at various concentrations.

Procedure:

-

Receptor Expression:

-

Xenopus Oocytes: Inject a mixture of cRNAs for the desired GABAA receptor subunits into the oocytes. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Mammalian Cells: Co-transfect the cells with plasmids containing the cDNA for the desired GABAA receptor subunits using a suitable transfection reagent. Culture the cells for 24-48 hours to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte or a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) or establish a whole-cell patch-clamp configuration on a single mammalian cell.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply GABA at a saturating concentration to elicit a maximal current response (Imax).

-

Wash the cell with the external solution until the current returns to baseline.

-

Apply increasing concentrations of isonipecotic acid via the perfusion system, allowing the current to reach a steady state at each concentration.

-

After each application, wash the cell thoroughly with the external solution.

-

-

Data Acquisition and Analysis:

-

Record the current responses to the application of GABA and isonipecotic acid.

-

Normalize the current responses elicited by isonipecotic acid to the maximal GABA response in the same cell.

-

Plot the normalized current as a function of the logarithm of the isonipecotic acid concentration.

-

Fit the data to the Hill equation to determine the EC50 (potency) and the maximal response (Emax, efficacy) relative to GABA.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the GABAA receptor signaling pathway and the workflows for the experimental protocols described above.

Caption: GABAA Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Electrophysiology Workflow.

Conclusion

This compound serves as a canonical partial agonist of the GABAA receptor, exhibiting subunit-dependent efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the structure-function relationship of the GABAA receptor and for those in the early stages of drug discovery targeting this critical inhibitory neurotransmitter system. The provided visualizations of the signaling pathway and experimental workflows aim to facilitate a clear understanding of the experimental logic and biological context. Further research is warranted to fully elucidate the pharmacological profile of isonipecotic acid across a broader range of GABAA receptor subtypes and to explore the therapeutic potential of partial GABAA receptor agonists.

References

An In-depth Technical Guide to Isonipecotic Acid Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid hydrochloride, chemically known as piperidine-4-carboxylic acid hydrochloride, is a pivotal molecule in the landscape of neuroscience and medicinal chemistry. As a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), it has been instrumental in the study of GABAergic systems and serves as a versatile scaffold in the synthesis of a multitude of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of isonipecotic acid and its hydrochloride salt is fundamental for its application in research and synthesis. The following tables summarize key quantitative data for both forms.

Table 1: Physicochemical Properties of Isonipecotic Acid

| Property | Value | Reference(s) |

| CAS Number | 498-94-2 | [1][2] |

| Molecular Formula | C₆H₁₁NO₂ | [1][3] |

| Molecular Weight | 129.16 g/mol | [1][3] |

| Appearance | White to faint pink-beige crystalline powder | [1][2] |

| Melting Point | >300 °C (decomposes) | [1][4] |

| Boiling Point | 239.22 °C (estimate) | [4] |

| Water Solubility | Soluble | [2][4] |

| pKa₁ | 3.73 | [4] |

| pKa₂ | 10.72 | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5984-56-5 | [5][6] |

| Molecular Formula | C₆H₁₂ClNO₂ | [5][6] |

| Molecular Weight | 165.62 g/mol | [5][6] |

| Appearance | White to cream crystalline powder | [5][6] |

| Melting Point | 293-300 °C (decomposes) | [6][7] |

| Water Solubility | 320 g/L (at 20 °C) | [5][6] |

| LogP | 1.20140 (XLogP3) | [6] |

Historical Development

The first documented synthesis of isonipecotic acid was reported in 1944 by J.P. Wibaut in the Recueil des Travaux Chimiques des Pays-Bas.[3][7] The initial method involved the catalytic reduction of isonicotinic acid. This discovery laid the groundwork for future investigations into the biological activities of piperidine-based compounds.

A significant milestone in the history of isonipecotic acid was its identification as a GABA receptor agonist in 1978.[3] This finding was crucial, as it established the compound as a valuable tool for probing the function of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS). Its structural similarity to GABA, but with a more rigid conformation, allowed for more specific investigations into receptor binding and function.

Experimental Protocols: Synthesis of Isonipecotic Acid and its Hydrochloride

The most common and historically significant method for the synthesis of isonipecotic acid is the catalytic hydrogenation of isonicotinic acid. Below are detailed experimental protocols based on the foundational work and subsequent refinements.

Synthesis of Isonipecotic Acid via Catalytic Hydrogenation of Isonicotinic Acid

This protocol is based on the method originally described by Wibaut.[7]

Materials:

-

Isonicotinic acid

-

Glacial acetic acid

-

Platinum oxide (Adams' catalyst)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization dishes

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve isonicotinic acid in glacial acetic acid.

-

Add a catalytic amount of platinum oxide to the solution.

-

Seal the vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the specified temperature and agitate to ensure efficient mixing.

-

Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

-

Cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the platinum catalyst.

-

Remove the glacial acetic acid from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude isonipecotic acid can be purified by recrystallization from water or ethanol to yield needle-like crystals.[1]

Preparation of this compound

Materials:

-

Isonipecotic acid

-

Concentrated hydrochloric acid

-

Water or ethanol

-

pH meter or pH paper

-

Stirring apparatus

-

Cooling bath

Procedure:

-

Dissolve the purified isonipecotic acid in a minimal amount of water or ethanol with stirring.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise while monitoring the pH. Adjust the pH to be acidic.

-

Continue stirring in the cooling bath to induce crystallization of this compound.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold solvent (water or ethanol).

-

Dry the crystals under vacuum to obtain pure this compound. The hydrochloride salt can be recrystallized from water or aqueous HCl.[1]

Caption: Synthetic pathway of this compound.

Biological Activity and Mechanism of Action

Isonipecotic acid's primary biological role is as a partial agonist of the GABAA receptor.[3][8] The GABAA receptor is a ligand-gated ion channel that is crucial for mediating fast inhibitory neurotransmission in the CNS.[9][10]

GABAA Receptor Signaling Pathway

The binding of an agonist, such as GABA or isonipecotic acid, to the GABAA receptor initiates a conformational change that opens the integral chloride ion (Cl⁻) channel.[9][10] The influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential. This results in an overall inhibitory effect on neuronal activity.

Isonipecotic acid exhibits partial agonism, meaning it binds to the receptor and elicits a response that is lower than that of the full endogenous agonist, GABA.[3] This property makes it a valuable tool for studying the nuances of GABAA receptor function and for the development of modulators with a more controlled effect on neuronal inhibition.

Caption: GABAA receptor signaling pathway.

Role in Drug Development

The piperidine scaffold of isonipecotic acid is a privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs.[11] Its utility stems from its favorable physicochemical properties, including its ability to improve the pharmacokinetic profiles of drug candidates. Isonipecotic acid and its derivatives are key intermediates in the synthesis of compounds targeting the CNS.[11]

While direct therapeutic applications of isonipecotic acid are limited by its inability to cross the blood-brain barrier, its derivatives have been extensively explored for various therapeutic indications.[3] The carboxylic acid and the secondary amine functionalities provide two reactive handles for chemical modification, allowing for the generation of diverse chemical libraries. For instance, N-alkylation or acylation of the piperidine nitrogen and esterification or amidation of the carboxylic acid group are common strategies to modulate the pharmacological properties of isonipecotic acid-based compounds.

Examples of therapeutic areas where isonipecotic acid derivatives have been investigated include anticonvulsants, anxiolytics, and muscle relaxants.[12] The development of novel anticonvulsant agents based on the isonipecotic acid scaffold is an active area of research, leveraging its structural similarity to GABA to design molecules with enhanced CNS penetration and receptor affinity.[12]

Conclusion

This compound, from its initial synthesis in the mid-20th century to its current status as a valuable research tool and synthetic building block, has played a significant role in advancing our understanding of the GABAergic system. Its well-defined physicochemical properties, established synthetic routes, and clear mechanism of action make it an indispensable molecule for researchers and drug development professionals. The continued exploration of isonipecotic acid derivatives holds promise for the discovery of novel therapeutics for a range of neurological disorders.

References

- 1. Isonipecotic acid | 498-94-2 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 4. Isonipecotic acid CAS#: 498-94-2 [m.chemicalbook.com]

- 5. This compound CAS#: 5984-56-5 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Isonipecotic Acid [drugfuture.com]

- 8. selleckchem.com [selleckchem.com]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Isonipecotic acid hydrochloride structural analogs and derivatives

An In-depth Technical Guide on Isonipecotic Acid Hydrochloride: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] As a moderately potent partial agonist of the GABA-A receptor, isonipecotic acid itself serves as a foundational scaffold in medicinal chemistry.[1][2] However, its therapeutic potential is hindered by its inability to effectively cross the blood-brain barrier.[1] This has spurred extensive research into the synthesis of structural analogs and derivatives designed to enhance pharmacokinetic properties and modulate biological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic applications of this compound and its derivatives, with a focus on their role in targeting the GABAergic system and beyond.

Core Compound: Isonipecotic Acid

Isonipecotic acid (piperidine-4-carboxylic acid) is a heterocyclic compound featuring a piperidine ring with a carboxylic acid substituent at the 4-position.[3] It is structurally isomeric to nipecotic acid (piperidine-3-carboxylic acid), a well-known GABA reuptake inhibitor.[4] Unlike its isomer, isonipecotic acid primarily acts as a partial agonist at GABA-A receptors.[1][2] Its hydrochloride salt is frequently used to improve solubility and handling in research settings.[5][6]

Physicochemical Properties

The key physicochemical properties of isonipecotic acid and its hydrochloride salt are summarized below. These characteristics are fundamental for its use in synthesis and biological assays.

| Property | Isonipecotic Acid | This compound | Reference(s) |

| CAS Number | 498-94-2 | 5984-56-5 | [6] |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [1][6] |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [1][6] |

| Melting Point | >300 °C | ~293-300 °C (with decomposition) | [5][7][8] |

| Solubility | Soluble in water | Freely soluble in water; soluble in ethanol and methanol | [5][7] |

| pKa | pK1: 3.73; pK2: 10.72 | Not specified | [7] |

| Appearance | White crystalline powder/needles | White powder | [5] |

Synthesis of Isonipecotic Acid and Key Derivatives

The synthesis of isonipecotic acid and its derivatives is central to exploring their therapeutic potential. The core scaffold is typically prepared by the reduction of isonicotinic acid. Subsequent modifications often require protection of the piperidine nitrogen, most commonly with a tert-butoxycarbonyl (Boc) group, to facilitate selective reactions at the carboxylic acid moiety.

General Synthetic Workflow

The general pathway for creating diverse isonipecotic acid derivatives involves a multi-step process, starting from the basic isonipecotic acid structure and expanding through various chemical modifications.

Caption: General synthetic workflow for isonipecotic acid derivatives.

Biological Activity and Mechanisms of Action

The biological effects of isonipecotic acid and its analogs are primarily centered on the GABAergic system, which is the main inhibitory neurotransmitter system in the central nervous system. Modifications to the core structure can shift the primary mechanism of action from direct receptor agonism to inhibition of GABA transport, thereby enhancing GABAergic tone.

GABAergic Signaling Pathway

Isonipecotic acid derivatives modulate GABAergic neurotransmission at several key points. Isonipecotic acid itself acts on the postsynaptic GABA-A receptor, while many of its lipophilic derivatives, similar to those of nipecotic acid, are designed to inhibit the presynaptic and glial GABA transporters (GATs).

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Isonipecotic acid Online | Isonipecotic acid Manufacturer and Suppliers [scimplify.com]

- 4. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 5. Isonipecotic Acid [drugfuture.com]

- 6. This compound | C6H12ClNO2 | CID 22298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isonipecotic acid CAS#: 498-94-2 [m.chemicalbook.com]

- 8. イソニペコチン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

Pharmacological Profile of Isonipecotic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] While structurally isomeric to the well-known GABA uptake inhibitor nipecotic acid, isonipecotic acid possesses a distinct pharmacological profile.[2] Its primary mechanism of action is as a partial agonist at GABA_A receptors.[1][3][4] A critical characteristic limiting its application in central nervous system (CNS) research is its inability to cross the blood-brain barrier (BBB).[1] This document provides a comprehensive overview of the pharmacological properties of isonipecotic acid hydrochloride, detailing its mechanism of action, receptor interactions, and the experimental methodologies used for its characterization.

Physicochemical Properties

Isonipecotic acid is typically used in its hydrochloride salt form to improve solubility and stability.

| Property | Isonipecotic Acid | This compound |

| CAS Number | 498-94-2[5][6][7] | 5984-56-5[8] |

| Molecular Formula | C₆H₁₁NO₂[1][5][6] | C₆H₁₂ClNO₂[8] |

| Molecular Weight | 129.16 g/mol [1][3][6] | 165.62 g/mol [6][8] |

| Appearance | White to faint pink-beige crystalline powder[5] | Crystalline solid |

| Solubility | Soluble in water[3][5] | Freely soluble in water[6] |

| pKa | pK₁: 3.73 (carboxylic acid); pK₂: 10.72 (piperidine nitrogen)[5][9] | Not applicable |

| Synonyms | Piperidine-4-carboxylic acid, 4-Carboxypiperidine, Hexahydroisonicotinic acid[1][3][5][7] | 4-Piperidinecarboxylic acid, hydrochloride[8] |

Mechanism of Action

The primary pharmacological target of isonipecotic acid is the GABA_A receptor, a ligand-gated ion channel. Unlike its isomer nipecotic acid, which is a potent inhibitor of GABA transporters (GATs), isonipecotic acid is a specific GABA_A receptor agonist and has negligible activity as a GABA uptake inhibitor.[2][10]

GABA_A Receptor Partial Agonism

Isonipecotic acid acts as a partial agonist at the GABA binding site on the GABA_A receptor. Its efficacy is dependent on the subunit composition of the receptor complex.[1]

-

Moderate Efficacy: It displays moderate partial agonism at GABA_A receptors containing α₁, α₂, α₃, and α₅ subunits, with a maximal efficacy (E_max) reported to be between 46–57% of that of GABA.[1]

-

High Efficacy: In contrast, it behaves as a full or near-full agonist at receptors containing α₄ and α₆ subunits, exhibiting an E_max of 83–104%.[1]

Binding of isonipecotic acid to the GABA_A receptor induces a conformational change that opens the integral chloride (Cl⁻) channel. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

GABA_A Receptor Signaling Pathway

The signaling pathway initiated by isonipecotic acid at a typical postsynaptic GABAergic synapse is illustrated below.

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Isonipecotic acid | GABA Receptor | TargetMol [targetmol.com]

- 5. Page loading... [guidechem.com]

- 6. Isonipecotic Acid [drugfuture.com]

- 7. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C6H12ClNO2 | CID 22298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isonipecotic acid Online | Isonipecotic acid Manufacturer and Suppliers [scimplify.com]

- 10. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Isonipecotic Acid Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid hydrochloride, the hydrochloride salt of piperidine-4-carboxylic acid, is a conformationally constrained analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] Its rigid structure makes it a valuable tool in neuroscience for probing the structure and function of GABA receptors.[2] Primarily characterized as a moderately potent partial agonist at the GABA-A receptor, isonipecotic acid's unique pharmacological profile allows for the specific investigation of GABAergic signaling pathways.[2][3][4]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in neuroscience research.

Chemical and Physical Properties

Isonipecotic acid is a white crystalline solid.[5] Its hydrochloride salt is freely soluble in water and soluble in ethanol and methanol.[6] Key properties are summarized in the table below.

| Property | Isonipecotic Acid | This compound |

| Synonyms | Piperidine-4-carboxylic acid, P4C, Hexahydroisonicotinic acid[2][5] | 4-Piperidinecarboxylic acid hydrochloride[7][8] |

| Molecular Formula | C₆H₁₁NO₂[2][5] | C₆H₁₂ClNO₂[9] |

| Molecular Weight | 129.16 g/mol [2][6] | 165.62 g/mol [9] |

| CAS Number | 498-94-2[2][5] | 5984-56-5[8][10] |

| Appearance | White to faint pink-beige powder[5] | Crystalline solid |

| Melting Point | Darkens at ~300°C, mp 336°C[6] | ~293-300°C with decomposition[6] |

| Solubility | Soluble in water[5] | Freely soluble in water[6] |

| pKa | pK1: 3.73; pK2: 10.72 (at 25°C)[5] | Not specified |

Mechanism of Action in the Nervous System

The primary mechanism of action for isonipecotic acid is its interaction with the GABA-A receptor, a ligand-gated ion channel that mediates fast inhibitory neurotransmission.

GABA-A Receptor Partial Agonism

Isonipecotic acid acts as a partial agonist at GABA-A receptors. Unlike a full agonist (like GABA itself or muscimol) which elicits a maximal response, a partial agonist produces a submaximal response even at saturating concentrations.[2][11] This property makes it useful for studying receptor states and allosteric modulation without causing the profound inhibition characteristic of full agonists.

Its efficacy is dependent on the subunit composition of the GABA-A receptor. Research has shown:

-

Moderate-efficacy partial agonism at α₁, α₂, α₃, and α₅ subunit-containing receptors, with a maximal efficacy (Eₘₐₓ) of 46–57%.[2]

-

Full or near-full agonism at α₄ and α₆ subunit-containing receptors, with an Eₘₐₓ of 83–104%.[2]

A key characteristic of isonipecotic acid is its inability to cross the blood-brain barrier, limiting its direct action to the peripheral nervous system or requiring direct administration into the central nervous system (e.g., via intracerebroventricular injection) for CNS studies.[2]

Figure 1. Action of Isonipecotic Acid at a GABAergic Synapse.

Quantitative Pharmacological Data

The following table summarizes the known efficacy of isonipecotic acid at various GABA-A receptor subunit combinations. This data is crucial for designing experiments where specific receptor subtypes are targeted.

| Receptor Subtype | Efficacy (Eₘₐₓ) | Compound Type | Reference |

| α₁β₂γ₂ | 46 - 57% | Partial Agonist | [2] |

| α₂β₂γ₂ | 46 - 57% | Partial Agonist | [2] |

| α₃β₂γ₂ | 46 - 57% | Partial Agonist | [2] |

| α₅β₂γ₂ | 46 - 57% | Partial Agonist | [2] |

| α₄β₂γ₂ | 83 - 104% | Full/Near-Full Agonist | [2] |

| α₆β₂γ₂ | 83 - 104% | Full/Near-Full Agonist | [2] |

Applications and Experimental Protocols

This compound is primarily used as a research tool. Its derivatives, however, are explored for therapeutic potential, particularly as anticonvulsant agents.[12]

Direct Application in Electrophysiology

Due to its direct action on GABA-A receptors, isonipecotic acid can be used in in vitro electrophysiology preparations (e.g., brain slices, cultured neurons) to activate GABA-A-like chloride channels.[13][14] This is analogous to the direct effects observed with the related compound, nipecotic acid.[13]

Protocol: Patch-Clamp Recording of Isonipecotic Acid-Evoked Currents

This protocol describes how to measure whole-cell currents evoked by isonipecotic acid in cultured neurons using the patch-clamp technique.[15]

Materials:

-

Cultured neurons (e.g., hippocampal or cortical)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)

-

This compound stock solution (e.g., 100 mM in water)

-

Perfusion system for drug application

Methodology:

-

Preparation: Prepare external and internal solutions. Pull patch pipettes from glass capillaries to a resistance of 3-5 MΩ when filled with internal solution. Prepare fresh dilutions of this compound in the external solution.

-

Cell Patching: Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution. Under visual guidance, approach a healthy neuron with the patch pipette.

-

Giga-seal Formation: Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, achieving the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Drug Application: Using the perfusion system, switch from the control external solution to a solution containing the desired concentration of isonipecotic acid (e.g., 100 µM to 1 mM).

-

Data Acquisition: Record the inward current evoked by the application of isonipecotic acid. Ensure the current returns to baseline after washing out the drug with the control solution.

-

Data Analysis: Measure the peak amplitude of the evoked current. To generate a dose-response curve, repeat the application with varying concentrations of isonipecotic acid.

Figure 2. Experimental Workflow for a Patch-Clamp Study.

Use as a Synthetic Building Block

The isonipecotic acid scaffold is a valuable starting material for the synthesis of novel compounds with potential therapeutic activity.[1][5] Its piperidine ring and carboxylic acid group allow for various chemical modifications.[5] For example, it has been used to create derivatives that were screened for anticonvulsant activity.[12]

General Synthesis Strategy for Derivatives: A common approach involves a two-step process:

-

Esterification: The carboxylic acid group of isonipecotic acid is first protected as an ester (e.g., methyl or ethyl ester) to prevent it from reacting in the next step.[1]

-

N-Alkylation/Amidation: The secondary amine on the piperidine ring is then reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to add different functional groups.[1][16]

This modular synthesis allows for the creation of a library of compounds that can be tested for desired biological activities.[12]

Safety and Handling

According to safety data sheets, isonipecotic acid and its hydrochloride salt are considered hazardous chemicals.[7][17][18]

-

Hazards: Causes skin irritation (H315), serious eye irritation/damage (H319/H318), and may cause respiratory irritation (H335).[9][17][18] It is advised to avoid breathing dust, fumes, or vapors.[17]

-

Handling: Use only in a well-ventilated area.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or face shield, and a lab coat.[7][18] Ensure eyewash stations and safety showers are nearby.[7]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[7][17] Store locked up and away from incompatible materials such as strong oxidizing agents.[7][17]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7][18]

-

Skin: Wash off immediately with soap and plenty of water.[7][18]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention.[7]

-

Ingestion: Clean mouth with water and get medical attention.[7]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[17] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7]

Figure 3. Key Properties and Research Applications of Isonipecotic Acid.

Conclusion

This compound is a specialized but important pharmacological tool for neuroscience research. Its well-defined action as a subunit-selective GABA-A receptor partial agonist allows for the precise dissection of GABAergic signaling.[2] While its inability to penetrate the blood-brain barrier limits its use in systemic in vivo studies of the central nervous system, this property can be advantageous for studying peripheral GABA receptors or when used in in vitro preparations.[2] Furthermore, its role as a versatile chemical scaffold continues to inspire the development of novel derivatives with potential therapeutic applications, particularly in the field of epilepsy and other neurological disorders.[12] A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe use in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Isonipecotic acid | GABA Receptor | TargetMol [targetmol.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Isonipecotic Acid [drugfuture.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. This compound | C6H12ClNO2 | CID 22298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 5984-56-5 [chemicalbook.com]

- 11. Muscimol - Wikipedia [en.wikipedia.org]

- 12. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nipecotic acid directly activates GABA(A)-like ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrophysiological response of rat ventricular myocytes to acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. prepchem.com [prepchem.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the In Vivo vs. In Vitro Effects of Isonipecotic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid hydrochloride, a conformationally restricted analog of γ-aminobutyric acid (GABA), serves as a valuable pharmacological tool for studying the GABAergic system. As a partial agonist of the GABA-A receptor, its effects are nuanced and highly dependent on the experimental setting—namely, whether they are observed in vitro or in vivo. This technical guide provides a comprehensive overview of the current understanding of this compound's actions, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. A critical consideration in interpreting its effects is its inability to cross the blood-brain barrier, a fact that profoundly influences its in vivo activity profile when administered systemically.

In Vitro Effects of this compound

The in vitro effects of this compound are primarily characterized by its direct interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

Quantitative Data

The following table summarizes the key quantitative parameters defining the in vitro interaction of isonipecotic acid with GABA-A receptors.

| Parameter | Value | Receptor Subtype(s) | Comments |

| IC50 | 0.33 µM | Not specified | Inhibition of [3H]GABA binding. |

| Emax | 46–57% | α1, α2, α3, and α5 subunit-containing | Demonstrates moderate-efficacy partial agonism. |

| Emax | 83–104% | α4 and α6 subunit-containing | Exhibits full or near-full agonism. |

Experimental Protocols

This protocol outlines a standard radioligand binding assay to determine the affinity of isonipecotic acid for the GABA-A receptor.

1. Membrane Preparation:

-

Homogenize rat brains in a buffered sucrose solution (e.g., 0.32 M sucrose, pH 7.4).

-

Perform differential centrifugation to isolate the crude synaptic membrane fraction. This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin to pellet the membranes.

-

Wash the membrane pellet multiple times with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA and other interfering substances.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a multi-well plate, combine the prepared membrane suspension with a known concentration of a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol).

-

Add varying concentrations of this compound to compete with the radioligand for binding to the receptor.

-

To determine non-specific binding, a separate set of wells should contain the membrane suspension, radioligand, and a high concentration of unlabeled GABA.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

3. Separation and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding at each concentration of isonipecotic acid by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the isonipecotic acid concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol describes the use of two-electrode voltage clamp or patch-clamp techniques to characterize the functional effects of isonipecotic acid on GABA-A receptors expressed in a heterologous system.

1. Receptor Expression:

-

Inject cRNA encoding the desired GABA-A receptor subunits into Xenopus laevis oocytes or transfect a mammalian cell line (e.g., HEK293 cells) with plasmids containing the subunit cDNAs.

-

Allow sufficient time for receptor expression and insertion into the cell membrane.

2. Electrophysiological Recording:

-

For oocytes, use a two-electrode voltage clamp setup to clamp the membrane potential at a holding potential (e.g., -60 mV).

-

For mammalian cells, use the patch-clamp technique in the whole-cell configuration.

-

Perfuse the cells with a control solution and then apply known concentrations of GABA to elicit a baseline current response.

-

Apply varying concentrations of this compound and measure the resulting current. To determine its efficacy as a partial agonist, compare the maximal current elicited by isonipecotic acid to the maximal current elicited by a full agonist like GABA.

3. Data Analysis:

-

Construct concentration-response curves for isonipecotic acid and determine its EC50 and Emax values relative to GABA.

In Vivo Effects of this compound

The in vivo effects of this compound are significantly constrained by its inability to cross the blood-brain barrier. Therefore, systemic administration primarily reveals its peripheral effects, while central effects can only be observed through direct administration into the central nervous system.

Central Nervous System Effects (via Intracerebroventricular Administration)

Direct administration of GABA-A agonists into the cerebral ventricles can elicit a range of behavioral effects. While specific studies on the behavioral outcomes of intracerebroventricularly administered isonipecotic acid are not extensively detailed in the available literature, studies with other GABA agonists provide a framework for potential effects.

This protocol describes the surgical procedure for implanting a guide cannula for direct drug administration into the lateral ventricles of a rodent brain.

1. Surgical Preparation:

-

Anesthetize the animal using an appropriate anesthetic agent.

-

Secure the animal in a stereotaxic frame.

-

Shave and sterilize the surgical area on the scalp.

-

Make a midline incision to expose the skull.

2. Cannula Implantation:

-

Using stereotaxic coordinates, drill a small hole in the skull above the target lateral ventricle.

-

Slowly lower a guide cannula to the desired depth.

-

Secure the cannula to the skull using dental cement and surgical screws.

-

Place a dummy cannula inside the guide cannula to maintain patency.

-

Suture the scalp incision.

3. Intracerebroventricular Injection:

-

After a recovery period, remove the dummy cannula and insert an injector cannula connected to a microsyringe pump.

-

Infuse a small volume of this compound solution at a slow, controlled rate.

-

Leave the injector in place for a short period to allow for diffusion before withdrawal.

4. Behavioral Assessment:

-

Following the injection, animals can be subjected to a battery of behavioral tests to assess changes in locomotion, anxiety, and other relevant behaviors. Examples include:

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Elevated Plus Maze: To measure anxiety levels.

-

Peripheral Effects

Given its presence in various peripheral tissues, GABA-A receptor activation by systemically administered isonipecotic acid can have effects on the cardiovascular and gastrointestinal systems.

Activation of GABA-A receptors can influence the cardiovascular system. Animal studies have shown that GABAergic agents can lead to a decrease in blood pressure and variable effects on heart rate, often attributed to a reduction in sympathetic outflow.[1]

GABA-A receptors are present in the enteric nervous system and can modulate gastrointestinal motility. Stimulation of these receptors can lead to an inhibition of duodeno-jejunal motility.[2]

Signaling Pathways

The primary mechanism of action of isonipecotic acid is through its interaction with the GABA-A receptor, a ligand-gated ion channel. The downstream signaling is a direct consequence of the influx of chloride ions. However, the activity of the GABA-A receptor itself is subject to complex regulation, including phosphorylation by various protein kinases.

GABA-A Receptor Signaling Pathway

Caption: Binding of isonipecotic acid to the GABA-A receptor leads to chloride ion influx and neuronal inhibition.

Regulation of GABA-A Receptor by Phosphorylation

Caption: Phosphorylation of the GABA-A receptor by various kinases regulates its trafficking and function.

Conclusion

This compound is a valuable research compound that acts as a partial agonist at GABA-A receptors. Its in vitro effects are well-characterized, demonstrating subtype-specific efficacy. In contrast, its in vivo effects are largely dictated by its inability to cross the blood-brain barrier, limiting its systemic actions to peripheral systems. Understanding these distinct profiles is crucial for the accurate interpretation of experimental data and for its application in the development of novel therapeutics targeting the GABAergic system. The detailed methodologies and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.

References

Isonipecotic Acid Hydrochloride: A Technical Guide for Researchers

CAS Number: 5984-56-5

This document serves as an in-depth technical guide on Isonipecotic Acid Hydrochloride, a compound of significant interest in neuroscience and drug development. Tailored for researchers, scientists, and professionals in drug development, this guide covers its physicochemical properties, biological activity, experimental applications, and analytical methodologies.

Physicochemical Properties

This compound, the hydrochloride salt of piperidine-4-carboxylic acid, is a conformationally constrained derivative of γ-aminobutyric acid (GABA).[1] Its salt form is typically used in research settings.

| Property | Value |

| CAS Number | 5984-56-5[2][3][4] |

| Molecular Formula | C₆H₁₂ClNO₂[2][3][4] |

| Molecular Weight | 165.62 g/mol [2][3][5] |

| Appearance | White to cream crystalline powder[2][6] |

| Melting Point | 293-300 °C (with decomposition)[2][3][6][7] |

| Water Solubility | 320 g/L (at 20 °C)[2][6] |

| pKa (Isonipecotic acid) | pK1: 3.73; pK2: 10.72 (at 25°C)[8] |

| LogP | -1.29[4] |

Biological Activity and Mechanism of Action

Isonipecotic acid is recognized as a GABA analogue, primarily functioning as a moderately potent partial agonist at GABA-A receptors.[1][9][10][11] Its activity can vary depending on the subunit composition of the GABA-A receptor. It displays moderate-efficacy partial agonism for receptors containing α₁, α₂, α₃, and α₅ subunits, but acts as a full or near-full agonist at receptors with α₄ and α₆ subunits.[1] Due to its structure, it is unable to cross the blood-brain barrier.[1]

The mechanism involves direct binding to and activation of GABA-A receptors, which are ligand-gated ion channels. This activation leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, an inhibitory effect on neurotransmission.

Caption: Mechanism of action of Isonipecotic Acid at the GABAA receptor.

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol provides a general methodology to determine the binding affinity of this compound to GABA-A receptors using a competitive radioligand binding assay.

Caption: General workflow for an in vitro competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Synaptic membranes are prepared from a specific brain region (e.g., rat cerebral cortex) through homogenization in a buffered solution followed by differential centrifugation to isolate the membrane fraction containing the receptors.

-

Incubation: The prepared membranes are incubated in a buffer solution with a known concentration of a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol) and varying concentrations of this compound (the competitor). Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an inhibition constant (Ki) to reflect the binding affinity of the compound for the receptor.

Analytical Methods

The identity and purity of this compound are typically confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Expected ¹H NMR Signals (Conceptual) |

| Protons adjacent to the nitrogen (H-2, H-6) |

| Proton at the carboxyl-bearing carbon (H-4) |

| Protons at the 3 and 5 positions (H-3, H-5) |

Note: Actual chemical shifts and multiplicities would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for assessing the purity of this compound. A reverse-phase (RP) HPLC method can be employed with a simple mobile phase.[12]

| HPLC Method Parameters |

| Column |

| Mobile Phase |

| Detection |

Applications in Research and Drug Development

Isonipecotic acid and its derivatives are valuable tools in pharmacological research and serve as foundational structures in drug discovery.

-

Pharmacological Research: Used as a reference compound to study the function and pharmacology of GABA-A receptors.

-

Drug Discovery: Serves as a scaffold or lead molecule for the design and synthesis of novel anticonvulsant agents and other CNS-active drugs.[13][14] Its rigid structure provides a template for developing more potent and selective GABAergic modulators.

References